molecular formula C7H14O2 B14647523 2-Ethylbutyl formate CAS No. 52509-41-8

2-Ethylbutyl formate

Cat. No.: B14647523
CAS No.: 52509-41-8
M. Wt: 130.18 g/mol
InChI Key: BLXXXEMRXXPBOB-UHFFFAOYSA-N
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Description

Esters of this class are widely used in flavor, fragrance, and industrial applications due to their volatile and aromatic properties.

Properties

CAS No.

52509-41-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethylbutyl formate

InChI

InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3

InChI Key

BLXXXEMRXXPBOB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC=O

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Esters

Esters undergo characteristic reactions due to their carbonyl and alkoxy groups. Key reaction types include:

  • Hydrolysis : Acid- or base-catalyzed cleavage into carboxylic acids (or salts) and alcohols.

  • Transesterification : Exchange of alkoxy groups under catalytic conditions.

  • Grignard Reactions : Nucleophilic attack at the carbonyl carbon.

  • Reduction : Conversion to alcohols using agents like LiAlH₄.

  • Acid/Base Interactions : Exothermic reactions with strong acids or alkalis.

These reactions are exemplified in the behavior of ethyl formate and 2-ethylbutyl acetate ( ).

Ethyl Formate Reactions

Ethyl formate (HCOOC₂H₅) shares functional group similarities with aliphatic esters. Key reactions include:

Hydrolysis

Ethyl formate hydrolyzes in acidic or basic conditions:

HCOOC2H5+H2OH+ or OHHCOOH+C2H5OH\text{HCOOC}_2\text{H}_5+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{HCOOH}+\text{C}_2\text{H}_5\text{OH}

  • Acid-catalyzed : Slow decomposition into formic acid and ethanol ( ).

  • Base-catalyzed : Faster saponification to formate salts and ethanol.

Grignard Reagent Reactions

Ethyl formate reacts with Grignard reagents (e.g., allylmagnesium bromide) to form secondary alcohols after protonation:

HCOOC2H5+2RMgXR2CHOH+C2H5OMgX\text{HCOOC}_2\text{H}_5+2\text{RMgX}\rightarrow \text{R}_2\text{CHOH}+\text{C}_2\text{H}_5\text{OMgX}

This mechanism involves nucleophilic attack at the carbonyl carbon, followed by alkoxide displacement ( ).

Thermal Decomposition

At elevated temperatures, ethyl formate decomposes into carbon monoxide and ethanol:

HCOOC2H5ΔCO+C2H5OH\text{HCOOC}_2\text{H}_5\xrightarrow{\Delta}\text{CO}+\text{C}_2\text{H}_5\text{OH}

2-Ethylbutyl Acetate Reactivity

2-Ethylbutyl acetate (CH₃COOCH₂CH(C₂H₅)₂) exhibits ester-specific reactions:

Oxidative Reactions

  • Reacts violently with strong oxidizing acids (e.g., HNO₃, H₂SO₄), generating heat and flammable byproducts ( ).

  • Forms explosive peroxides upon prolonged exposure to air.

Alkali Metal Interactions

  • Generates flammable hydrogen gas when exposed to alkali metals (e.g., Na, K) or hydrides:

CH3COOCH2CH(C2H5)2+NaCH3COONa+H2+alcohol\text{CH}_3\text{COOCH}_2\text{CH}(\text{C}_2\text{H}_5)_2+\text{Na}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2+\text{alcohol}

Hydrolysis Stability

  • More resistant to hydrolysis than ethyl formate due to steric hindrance from the branched alkyl group ( ).

Comparative Reaction Data

Reaction TypeEthyl Formate2-Ethylbutyl Acetate
Hydrolysis Rate Fast (pH-dependent)Slow (steric hindrance)
Grignard Reactivity High (forms secondary alcohols)Not reported in literature
Oxidative Stability ModerateLow (reacts vigorously with strong acids)
Thermal Decomposition Decomposes at ~150°CStable up to ~160°C

Research Gaps and Limitations

No peer-reviewed studies specifically addressing 2-ethylbutyl formate were identified in the provided sources. Existing data for analogous esters suggest:

  • Potential reactivity patterns (e.g., hydrolysis, transesterification) could be extrapolated.

  • Steric effects from the 2-ethylbutyl group may reduce reaction rates compared to simpler esters.

Further experimental studies are required to confirm these hypotheses.

Mechanism of Action

The mechanism of action of 2-ethylbutyl formate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the formation of formic acid and 2-ethylbutanol . These products can then interact with other biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

The following analysis compares 2-ethylbutyl formate with structurally or functionally related esters, focusing on physicochemical properties, regulatory status, and applications.

Structural and Functional Analogues

Ethyl 2-Ethylbutyrate
  • Formula : C₈H₁₆O₂; Molecular Weight : 144.21 g/mol
  • Key Properties :
    • Refractive Index: 1.402–1.407 (n²⁰D)
    • Specific Gravity: 0.866–0.871 (d²⁰/₂₀)
    • Acid Value: ≤1.0 mg KOH/g
  • Applications : Compliant with JECFA and FCC standards for food additives, suggesting use in flavorings .
  • Contrast with 2-Ethylbutyl Formate : As a butyrate ester, ethyl 2-ethylbutyrate likely has a fruitier odor profile compared to formate esters, which are often sharper or greener.
n-Hexyl Formate
  • Structural Difference : Linear hexyl chain vs. branched 2-ethylbutyl group.
  • Inferred Properties :
    • Higher boiling point and lower volatility than 2-ethylbutyl formate due to the longer alkyl chain.
    • Common applications include fragrances and solvents .
2-Ethylbutyl Acetate
  • Structural Difference : Acetate (C₂H₃O₂⁻) vs. formate (HCOO⁻) group.
  • Inferred Properties :
    • Acetates generally exhibit lower reactivity and milder odors than formates.
    • Used in industrial solvents and coatings .
Ethyl 2-Methylbutyrate
  • Formula : C₇H₁₄O₂; Molecular Weight : 130.18 g/mol
  • Key Properties :
    • Density: 0.875 g/cm³
    • LogP: 2 (indicating moderate lipophilicity)
    • Flammability: Classified as UN 3272 (flammable liquid) .
  • Applications : FEMA 2443-approved for flavorings, emphasizing its use in food and beverages.

Physicochemical Properties Comparison

Property 2-Ethylbutyl Formate* Ethyl 2-Ethylbutyrate n-Hexyl Formate* Ethyl 2-Methylbutyrate
Molecular Formula Likely C₇H₁₄O₂ C₈H₁₆O₂ C₇H₁₄O₂ C₇H₁₄O₂
Molecular Weight (g/mol) ~130.18 (estimated) 144.21 ~130.18 130.18
Specific Gravity Not reported 0.866–0.871 Not reported 0.875
Refractive Index Not reported 1.402–1.407 Not reported Not reported
Acid Value Not reported ≤1.0 Not reported Not reported
Flammability Likely flammable Not reported Likely flammable UN 3272 (flammable)

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